molecular formula C11H15NO2S B1431334 1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide CAS No. 1375473-65-6

1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide

Cat. No.: B1431334
CAS No.: 1375473-65-6
M. Wt: 225.31 g/mol
InChI Key: LYFXWDASHQVANY-UHFFFAOYSA-N
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Description

1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and a dimethylformamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide typically involves the reaction of 3-(methoxymethyl)phenylthiol with N,N-dimethylformamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product . The reaction is conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification of the final product is typically achieved through techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to the modulation of protein function. Additionally, the methoxymethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

    1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylacetamide: Similar structure but with an acetamide group instead of a formamide group.

    1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylthioformamide: Contains a thioformamide group instead of a formamide group.

    1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylcarbamate: Features a carbamate group in place of the formamide group.

Uniqueness

1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxymethyl and sulfanyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

S-[3-(methoxymethyl)phenyl] N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-12(2)11(13)15-10-6-4-5-9(7-10)8-14-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFXWDASHQVANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=CC(=C1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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